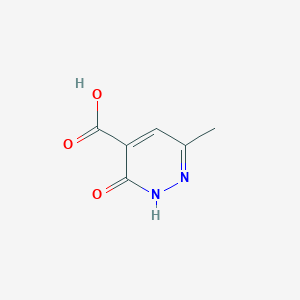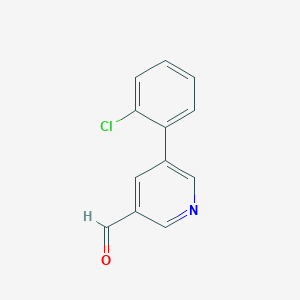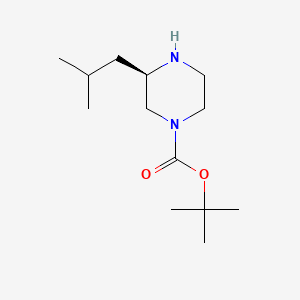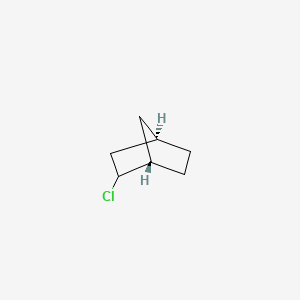
exo-2-Chloronorbornane
Vue d'ensemble
Description
exo-2-Chloronorbornane: is an organic compound with the chemical formula C7H11Cl . It is a white crystalline solid with an unpleasant odor at room temperature . This compound is primarily used as an intermediate in organic synthesis .
Applications De Recherche Scientifique
Chemistry:
Reagent in Organic Synthesis: exo-2-Chloronorbornane is used as a reagent in various organic synthesis reactions, including Friedel-Crafts alkylation.
Biology and Medicine:
Intermediate in Drug Synthesis: This compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those requiring a bicyclic structure.
Industry:
Mécanisme D'action
Target of Action
Exo-2-Chloronorbornane is primarily used as a reagent in the Friedel-Crafts alkylation of benzene and substituted benzenes . The primary targets of this compound are these aromatic compounds, where it facilitates the introduction of alkyl groups .
Mode of Action
This compound interacts with its targets (benzene and substituted benzenes) through a process known as Friedel-Crafts alkylation . This reaction involves the replacement of a hydrogen atom in the aromatic compound with an alkyl group from the this compound . The result is a new compound with altered properties .
Biochemical Pathways
The biochemical pathway affected by this compound is the Friedel-Crafts alkylation pathway . This pathway is crucial in organic chemistry for the formation of carbon-carbon bonds, leading to the creation of complex organic molecules . The downstream effects include the synthesis of various organic compounds with potential applications in different fields, such as pharmaceuticals and materials science .
Result of Action
The molecular effect of this compound’s action is the formation of a new carbon-carbon bond in the target molecule . On a cellular level, this can lead to the creation of new organic compounds with potential biological activity. The specific effects would depend on the nature of the resulting compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and the presence of other substances that can react with this compound. For instance, the Friedel-Crafts alkylation usually requires a Lewis acid catalyst, such as aluminum chloride . Therefore, the presence and concentration of such a catalyst in the environment can significantly affect the reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrochlorination of Norbornane: A common method of preparing exo-2-chloronorbornane involves reacting norbornane with hydrogen chloride.
Amination with Trichloramine-Aluminum Chloride: this compound undergoes amination with trichloramine-aluminum chloride to yield 2-azabicyclo[3.2.1]octane, small amounts of the 3-isomer, and exo-2-aminonorbornane.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory preparation, with adjustments for scale and efficiency. The hydrochlorination method is favored due to its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: exo-2-Chloronorbornane can undergo substitution reactions, such as amination, where the chlorine atom is replaced by an amino group.
Friedel-Crafts Alkylation: This compound has been employed as a reagent during Friedel-Crafts alkylation of benzene and substituted benzenes with tin(IV) chloride or aluminum trichloride.
Common Reagents and Conditions:
Amination: Trichloramine and aluminum chloride are used as reagents.
Friedel-Crafts Alkylation: Tin(IV) chloride or aluminum trichloride are used as catalysts.
Major Products Formed:
Amination: 2-azabicyclo[3.2.1]octane, small amounts of the 3-isomer, and exo-2-aminonorbornane.
Friedel-Crafts Alkylation: Alkylated benzene derivatives.
Comparaison Avec Des Composés Similaires
exo-2-Bromonorbornane: Similar in structure but with a bromine atom instead of chlorine.
1-Chloroadamantane: Another chlorinated bicyclic compound, but with a different ring structure.
2-Chlorocyclohexanone: A chlorinated cyclohexane derivative.
Uniqueness: exo-2-Chloronorbornane is unique due to its specific bicyclic structure and the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific organic synthesis applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
2-chlorobicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWBUKHIZPKRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871362 | |
| Record name | bicyclo[2.2.1]heptane, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29342-53-8, 765-91-3 | |
| Record name | 2-Chloronorbornane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29342-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptane, 2-chloro-, exo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norbornane, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exo-2-Chloronorborane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[2.2.1]heptane, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | exo-2-Chloronorbornane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


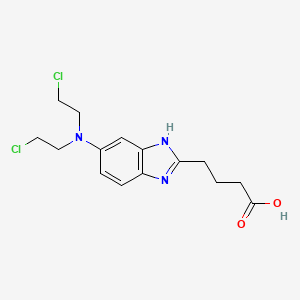
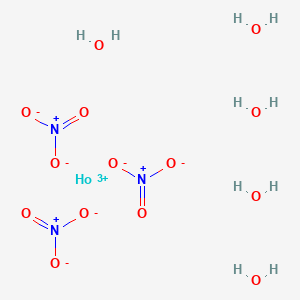
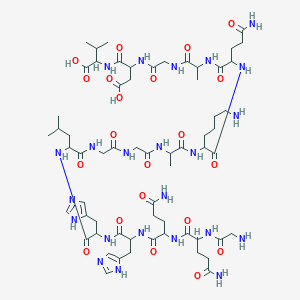

![1-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B1593306.png)
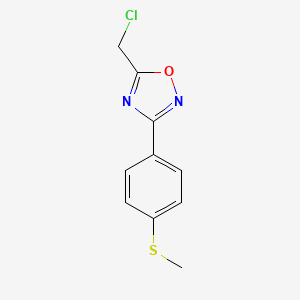
![N-{1-[2-(4-Hydroxy-phenyl)-ethyl]-piperidin-4-yl}-N-phenyl-propionamide](/img/structure/B1593308.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)
